3-ACETYLOXINDOLE
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Overview
Description
3-ACETYLOXINDOLE is a derivative of indole, a significant heterocyclic system found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-ACETYLOXINDOLE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another approach includes the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
3-ACETYLOXINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, hydroiodic acid, and various oxidizing agents. The major products formed from these reactions are often other indole derivatives with modified functional groups .
Scientific Research Applications
3-ACETYLOXINDOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ACETYLOXINDOLE involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
3-ACETYLOXINDOLE can be compared to other indole derivatives such as:
2-Indolinone: Similar in structure but lacks the acetyl group, leading to different biological activities.
Oxindole: Another closely related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
17266-70-5 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |
InChI Key |
IHJYVWOJWNTHBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
Synonyms |
3-Acetyloxindole |
Origin of Product |
United States |
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